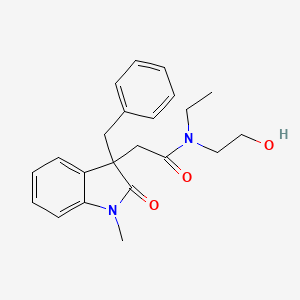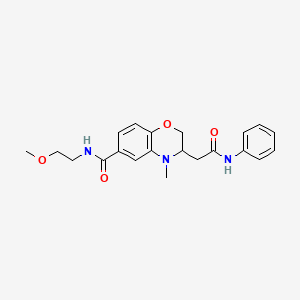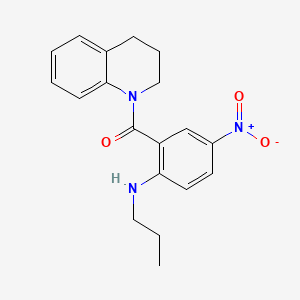![molecular formula C17H15FN2O2 B5295478 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5295478.png)
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of BCR signaling has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile selectively targets BTK, a key enzyme in the BCR signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of BTK by 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile leads to the suppression of these pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit B-cell proliferation and induce apoptosis in B-cell lymphoma cell lines. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit the activation of various downstream signaling pathways, including the PI3K and MAPK pathways. These effects are thought to contribute to the anti-tumor activity of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in preclinical models of B-cell malignancies.
实验室实验的优点和局限性
One advantage of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies. However, one limitation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile. One possible direction is the combination of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile with other agents, such as inhibitors of the PI3K or BCL-2 pathways, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, the identification of biomarkers that predict response to 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile may help to identify patients who are most likely to benefit from treatment.
合成方法
The synthesis of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the condensation of 2-(4-fluorophenyl)-3-chloroacrylonitrile and 5-(4-morpholinyl)-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then subjected to various purification steps to obtain the final compound.
科学研究应用
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits tumor growth in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma.
属性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-3-1-13(2-4-15)14(12-19)11-16-5-6-17(22-16)20-7-9-21-10-8-20/h1-6,11H,7-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHYPLYEWVVEAQ-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-fluorophenyl)-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)

![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)


![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-3-methylphenyl}acetamide](/img/structure/B5295452.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295459.png)
![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5295470.png)

![3-(2-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295488.png)
![1'-(cyclopropylcarbonyl)-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295504.png)